molecular formula C23H23N5O3S B2865459 N'-(2-methoxy-5-methylphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide CAS No. 895791-81-8

N'-(2-methoxy-5-methylphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide

Cat. No.: B2865459
CAS No.: 895791-81-8
M. Wt: 449.53
InChI Key: CHSZJERNSJPUKS-UHFFFAOYSA-N
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Description

N'-(2-Methoxy-5-methylphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide is a heterocyclic compound featuring a fused [1,2,4]triazolo[3,2-b][1,3]thiazole core substituted with a 2-methylphenyl group at position 2 and an ethanediamide-linked 2-methoxy-5-methylphenyl moiety.

Properties

IUPAC Name

N'-(2-methoxy-5-methylphenyl)-N-[2-[2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O3S/c1-14-8-9-19(31-3)18(12-14)25-22(30)21(29)24-11-10-16-13-32-23-26-20(27-28(16)23)17-7-5-4-6-15(17)2/h4-9,12-13H,10-11H2,1-3H3,(H,24,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHSZJERNSJPUKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-(2-methoxy-5-methylphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide typically involves multiple steps, including the formation of the thiazolo[3,2-b][1,2,4]triazole core and subsequent functionalization. Common synthetic routes may include:

    Formation of the Thiazolo[3,2-b][1,2,4]triazole Core: This step often involves the cyclization of appropriate precursors under specific conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

N'-(2-methoxy-5-methylphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

N'-(2-methoxy-5-methylphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may be studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N'-(2-methoxy-5-methylphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins, leading to various biochemical effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Molecular Weight Substituents Key Structural Features Reported Activity Reference
N'-(2-Methoxy-5-methylphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide ~525.6 g/mol* - 2-Methoxy-5-methylphenyl (amide)
- 2-Methylphenyl (triazolo-thiazole)
- Ethanediamide linker
- Methoxy and methyl groups enhance lipophilicity
Not explicitly reported; inferred antimicrobial potential N/A
N-(3-Chloro-4-methylphenyl)-N′-{2-[2-(4-methoxyphenyl)-6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]ethyl}ethanediamide ~530.0 g/mol - 3-Chloro-4-methylphenyl (amide)
- 4-Methoxyphenyl (triazolo-thiazole)
- Chlorine atom increases electronegativity
- Methoxy group at para position
Antimicrobial (analogous synthesis in )
N'-(2-Fluorophenyl)-N-{2-[2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}ethanediamide ~509.5 g/mol - 2-Fluorophenyl (amide)
- 4-Methoxyphenyl (triazolo-thiazole)
- Fluorine enhances bioavailability
- Polar methoxy group improves solubility
Screening compound (ChemDiv library; unspecified use)
N-{2,2,2-Trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide ~383.7 g/mol - Trichloroethyl group
- Thiadiazole core
- Trichloroethyl moiety increases steric bulk
- Thiadiazole enhances thermal stability
Intermediate in heterocyclic synthesis (X-ray studied)

*Calculated based on analogous structures in and .

Key Observations:

Substituent Effects: The 2-methoxy-5-methylphenyl group in the target compound likely improves membrane permeability compared to the 3-chloro-4-methylphenyl () and 2-fluorophenyl () analogs. Methoxy groups generally enhance solubility, while methyl groups contribute to hydrophobic interactions .

Biological Activity: Analogous compounds in and were synthesized for antimicrobial evaluation, suggesting the target compound may share similar mechanisms, such as inhibition of bacterial enzymes or membrane disruption .

Synthetic Accessibility :

  • The target compound’s synthesis likely follows routes similar to , involving condensation of triazole-thiazole precursors with substituted ethanediamides. However, the absence of a chlorine or fluorine atom (cf. and ) may simplify purification .

Research Findings and Implications

  • Structural Insights : X-ray diffraction studies of related compounds (e.g., ) highlight the importance of planar heterocyclic cores in facilitating π-π stacking interactions with biological targets .
  • Antimicrobial Potential: demonstrates that triazolo-thiazole derivatives exhibit activity against Gram-positive bacteria, likely due to interference with cell wall synthesis .
  • Drug Development : The fluorinated analog () underscores the role of halogenation in optimizing pharmacokinetic profiles, a strategy that could be applied to the target compound .

Biological Activity

N'-(2-methoxy-5-methylphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by the presence of a methoxy group, a methylphenyl moiety, and a triazole-thiazole hybrid system. The molecular formula is C23H30N4OC_{23}H_{30}N_4O with a molecular weight of approximately 398.52 g/mol.

Antimicrobial Activity

Recent studies have indicated that derivatives of triazole and thiazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 12.5 to 25 μg/mL against resistant strains .

Anticancer Activity

Triazole derivatives have been extensively researched for their anticancer properties. The compound's ability to inhibit cell proliferation in cancer cell lines has been documented. For example, studies have demonstrated that triazole-thiazole hybrids can induce apoptosis in various cancer cells through the modulation of signaling pathways such as PI3K/Akt and MAPK .

Compound Cell Line IC50 (μM) Mechanism
N'-(...)HeLa10Apoptosis
N'-(...)MCF-715Cell Cycle Arrest

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The triazole moiety is known to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of steroid hormones.
  • Receptor Modulation : It may also bind to various receptors involved in cell signaling pathways, leading to altered cellular responses.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry reported that a similar triazole derivative exhibited potent antibacterial activity against MRSA strains. The study highlighted the structure-activity relationship (SAR) that contributed to its efficacy .
  • Anticancer Research : In vitro studies on breast cancer cell lines showed that modifications to the thiazole ring significantly enhanced anticancer activity. The compound induced apoptosis through the mitochondrial pathway .

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